molecular formula C6H11BrO B6268671 rac-(2R,4S)-4-bromo-2-methyloxane CAS No. 2307733-64-6

rac-(2R,4S)-4-bromo-2-methyloxane

Cat. No. B6268671
CAS RN: 2307733-64-6
M. Wt: 179.1
InChI Key:
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Description

Rac-(2R,4S)-4-bromo-2-methyloxane is a type of organic compound belonging to the class of cyclic ethers. It is a colorless liquid with a low boiling point and a low boiling point. It has a wide range of applications in synthetic organic chemistry, including the synthesis of biologically active compounds and the preparation of pharmaceuticals. It is used in the synthesis of a variety of compounds, including those with medicinal properties.

Scientific Research Applications

Rac-(2R,4S)-4-bromo-2-methyloxane has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including those with medicinal properties. It has also been used in the synthesis of a variety of compounds with potential therapeutic applications. Additionally, it has been used in the synthesis of compounds with potential applications in drug delivery, gene therapy, and other areas of biotechnology.

Mechanism of Action

Rac-(2R,4S)-4-bromo-2-methyloxane is an ether, and its mechanism of action is based on its ability to form cyclic ethers. In the reaction of bromine and an alkyl halide, the bromine and alkyl halide react to form a cyclic ether, which is then hydrolyzed to form the desired product. The cyclic ethers formed by this reaction are highly reactive and can be used to synthesize a variety of compounds, including those with medicinal properties.
Biochemical and Physiological Effects
Rac-(2R,4S)-4-bromo-2-methyloxane has been used in the synthesis of a variety of compounds, including those with medicinal properties. It has been used in the synthesis of compounds with potential therapeutic applications, including those with potential applications in drug delivery, gene therapy, and other areas of biotechnology. However, the biochemical and physiological effects of rac-(2R,4S)-4-bromo-2-methyloxane have not yet been fully studied.

Advantages and Limitations for Lab Experiments

Rac-(2R,4S)-4-bromo-2-methyloxane is a highly reactive compound and has a wide range of applications in synthetic organic chemistry. Its use in the synthesis of a variety of compounds, including those with medicinal properties, makes it a useful tool in laboratory experiments. However, its reactivity can also be a limitation, as it can lead to the formation of unwanted side products. Additionally, its low boiling point can make it difficult to work with in some laboratory experiments.

Future Directions

The potential applications of rac-(2R,4S)-4-bromo-2-methyloxane in the synthesis of compounds with medicinal properties, as well as its potential applications in drug delivery, gene therapy, and other areas of biotechnology, make it an important compound for future research. Future research should focus on further exploring the biochemical and physiological effects of rac-(2R,4S)-4-bromo-2-methyloxane, as well as its potential applications in drug delivery, gene therapy, and other areas of biotechnology. Additionally, further research should be conducted to explore the potential applications of rac-(2R,4S)-4-bromo-2-methyloxane in the synthesis of other compounds with medicinal properties.

Synthesis Methods

Rac-(2R,4S)-4-bromo-2-methyloxane can be synthesized through a variety of methods, including the reaction of bromine and an alkyl halide, the reaction of bromine and an alkyl halide with a suitable base, and the reaction of bromine and an alkyl halide with a suitable oxidizing agent. In each of these methods, the bromine and alkyl halide react to form a cyclic ether, which is then hydrolyzed to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(2R,4S)-4-bromo-2-methyloxane can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, bromination, and deprotection.", "Starting Materials": [ "2-methyl-1-propanol", "sodium hydroxide", "hydrochloric acid", "sodium bromide", "sulfuric acid", "sodium bicarbonate", "methyl iodide" ], "Reaction": [ "Step 1: Protection of 2-methyl-1-propanol with methyl iodide and sodium hydroxide to form methyl 2-methylpropyl ether", "Step 2: Bromination of methyl 2-methylpropyl ether with sodium bromide and sulfuric acid to form rac-(2R,4S)-2-bromo-4-methylpentane", "Step 3: Deprotection of rac-(2R,4S)-2-bromo-4-methylpentane with hydrochloric acid and sodium bicarbonate to form rac-(2R,4S)-4-bromo-2-methyloxane" ] }

CAS RN

2307733-64-6

Molecular Formula

C6H11BrO

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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